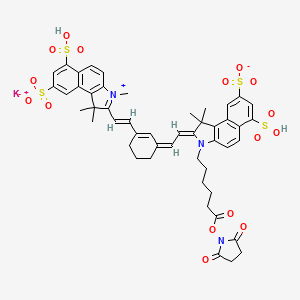
Sulfo-Cy7.5 NHS ester Potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cy7.5 NHS ester is a water-soluble cyanine dye containing an N-hydroxysuccinimide ester. This near-infrared dye is used to label biomolecules by reacting with primary amines, such as those found in proteins and other biological molecules. The compound is particularly useful in various research and drug design experiments due to its hydrophilic nature and ability to form stable covalent bonds with amine groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7.5 NHS ester typically involves the reaction of a cyanine dye with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous or organic solvent, and the pH is carefully controlled to optimize the efficiency of the reaction. The activation reaction with EDC and Sulfo-NHS is most efficient at pH 4.5-7.2, and reactions are often performed in MES buffer at pH 4.7-6.0 .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cy7.5 NHS ester involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling biomolecules .
Common Reagents and Conditions
Reagents: EDC, MES buffer, phosphate-buffered saline (PBS)
Conditions: pH 4.5-7.2 for activation with EDC, pH 7-8 for reaction with primary aminesMajor Products Formed
The major product formed from the reaction of Sulfo-Cy7.5 NHS ester with primary amines is a stable amide bond, resulting in the labeled biomolecule. This labeled biomolecule can then be used in various research applications .
科学的研究の応用
Sulfo-Cy7.5 NHS ester is widely used in scientific research due to its ability to label biomolecules with high specificity and efficiency. Some of its applications include:
Chemistry: Used in the synthesis of labeled compounds for various analytical techniques.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for imaging and detection purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent dyes and other labeling reagents for research and development
作用機序
The mechanism of action of Sulfo-Cy7.5 NHS ester involves the formation of a covalent bond between the NHS ester and the primary amine group of the target molecule. This reaction is facilitated by the presence of a carbodiimide such as EDC, which activates the carboxylate group of the cyanine dye, allowing it to react with the NHS ester. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for long-term labeling applications .
類似化合物との比較
Sulfo-Cy7.5 NHS ester is unique due to its water solubility and near-infrared fluorescence properties. Similar compounds include:
Sulfo-Cy7 NHS ester: Another water-soluble cyanine dye with similar labeling properties but different spectral characteristics.
Alexa Fluor 750 NHS ester: A bright and photostable near-IR dye used for imaging and flow cytometry.
Cy7 NHS ester: A non-sulfonated cyanine dye with similar fluorescence properties but lower water solubility.
Sulfo-Cy7.5 NHS ester stands out due to its improved solubility and efficiency in labeling biomolecules, making it a preferred choice for various research applications .
特性
分子式 |
C49H50KN3O16S4 |
|---|---|
分子量 |
1104.3 g/mol |
IUPAC名 |
potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
InChIキー |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



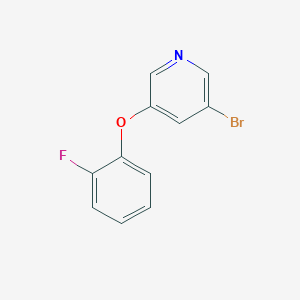
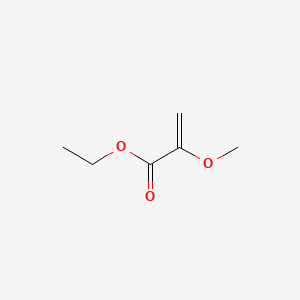

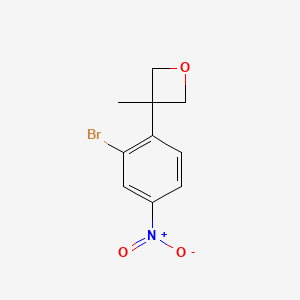
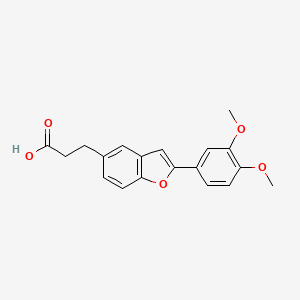

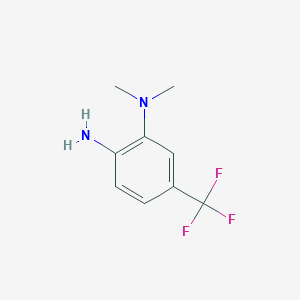
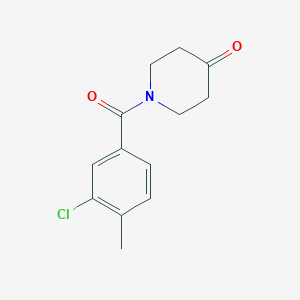
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)

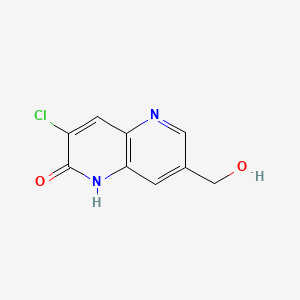
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
